molecular formula C17H21N3 B11853485 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine

Katalognummer: B11853485
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: UGJOMNFXYZHUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine ( 1355178-93-6) is a chemical compound with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol . This amine-functionalized derivative, which features a dihydroquinoline moiety linked to a methylated pyridine ring, is supplied for research applications as a building block in medicinal chemistry and drug discovery efforts . Compounds within this structural class, incorporating the dihydroquinoline scaffold, are of significant interest in pharmaceutical research for their potential as bioactive molecules . For instance, research into similar dihydroquinoline and tetrahydroisoquinoline structures has led to the development of potent and selective positive allosteric modulators for receptors such as the human dopamine D1 receptor, demonstrating the scaffold's utility in designing central nervous system (CNS) targeted therapies . As a versatile chemical intermediate, it can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

Molekularformel

C17H21N3

Molekulargewicht

267.37 g/mol

IUPAC-Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C17H21N3/c1-13-15(12-18-2)9-10-17(19-13)20-11-5-7-14-6-3-4-8-16(14)20/h3-4,6,8-10,18H,5,7,11-12H2,1-2H3

InChI-Schlüssel

UGJOMNFXYZHUQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)CNC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. The key steps include the formation of the quinoline and pyridine rings, followed by their functionalization and coupling.

  • Formation of Quinoline Ring:

    • Starting from aniline derivatives, the quinoline ring can be synthesized via the Skraup synthesis or Doebner-Miller reaction.
    • Reaction conditions: Acidic medium, elevated temperatures, and oxidizing agents such as nitrobenzene.
  • Formation of Pyridine Ring:

    • The pyridine ring can be synthesized using Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
    • Reaction conditions: Mild temperatures and acidic or basic catalysts.
  • Coupling and Functionalization:

    • The quinoline and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck coupling.
    • Reaction conditions: Palladium catalysts, base, and appropriate solvents.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Biologische Aktivität

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine, identified by its CAS number 1355178-93-6, is a complex organic compound characterized by a unique arrangement of nitrogen-containing heterocycles. This structure potentially contributes to its diverse biological activities, which are of significant interest in medicinal chemistry.

The molecular formula of this compound is C18H22N2C_{18}H_{22}N_{2} with a molecular weight of approximately 282.4 g/mol. Its structure features a dihydroquinoline moiety linked to a 2-methylpyridine, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC18H22N2
Molecular Weight282.4 g/mol
CAS Number1355178-93-6

Antiviral Properties

Research indicates that compounds with structural similarities to 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine exhibit antiviral properties. For instance, derivatives of dihydroquinoline have shown significant inhibitory effects against viruses such as MERS-CoV, with some compounds achieving low IC50 values and high selectivity indices .

Interaction Studies

Molecular docking studies suggest that this compound may interact with various biological targets, enhancing its potential as a therapeutic agent. Techniques like kinetic assays and in silico modeling can provide insights into how this compound binds to target proteins, influencing its pharmacological profile .

Antimicrobial Activity

Compounds related to this structure have been evaluated for their antimicrobial properties. The presence of the dihydroquinoline and pyridine rings is believed to contribute to their effectiveness against a range of bacterial strains. For example, certain derivatives have demonstrated significant antibacterial activity in laboratory settings .

Case Studies

  • Dihydroquinoline Derivatives : A study synthesized and evaluated several derivatives of dihydroquinoline, revealing that specific modifications could enhance antiviral activity while reducing cytotoxicity .
  • Pyridine-Based Compounds : Research on pyridine derivatives indicates that structural modifications can lead to improved bioactivity profiles, suggesting that similar strategies could be applied to the synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine for targeted therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of the target compound with structurally related molecules from the evidence:

Table 1: Structural and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3,4-Dihydroquinoline + 2-methylpyridine N-methylmethanamine Not explicitly stated* Estimated ~253.3 g/mol 2-methylpyridine, N-methyl group N/A
[6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl]methanamine 3,4-Dihydroquinoline + pyridine Methanamine (no N-methyl) C₁₅H₁₇N₃ 239.32 g/mol Lacks 2-methylpyridine and N-methyl
1-(6-Chloropyridin-3-yl)-N-methylmethanamine Chloropyridine N-methylmethanamine C₇H₉ClN₂ 158.61 g/mol Chlorine substituent, no dihydroquinoline
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine Tetrahydroquinoline Methanamine (no N-methyl) C₁₁H₁₆N₂ 176.26 g/mol Fully saturated quinoline, methyl on nitrogen

*Molecular formula of the target compound is inferred as C₁₇H₂₀N₃ based on structural similarity to ’s compound.

Key Observations:

Core Aromatic Systems: The target compound and ’s analog share a dihydroquinoline-pyridine backbone. However, the target’s 2-methylpyridine and N-methylmethanamine groups differentiate it, likely enhancing lipophilicity and steric bulk compared to the unsubstituted pyridine and primary amine in ’s compound .

π-π stacking) .

Saturation and Methylation: ’s tetrahydroquinoline derivative lacks the pyridine ring and has a fully saturated quinoline system, reducing aromaticity and possibly metabolic stability .

Pharmacological and Functional Implications

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

  • Amine Functionality : The N-methylmethanamine group (shared with ’s compound) may enhance blood-brain barrier penetration compared to primary amines (e.g., ’s compound), making the target compound a candidate for central nervous system targets .
  • Methyl Substituents : The 2-methylpyridine in the target compound could improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation, a common issue with unsubstituted heteroaromatics.
  • Dihydroquinoline vs.

Q & A

Q. What synthetic methodologies are suitable for synthesizing 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine?

Methodological Answer: The synthesis involves multi-step organic transformations:

  • Step 1: Condensation of pyridine derivatives (e.g., pyridine-2-carbaldehyde with 2-aminomethylpyridine) using Na₂SO₄ as a desiccant in THF, followed by NaBH₄ reduction to form di(2-picolyl)amine intermediates .
  • Step 2: Alkylation of the amine intermediate with propargyl bromide or similar reagents under inert atmosphere (N₂) and basic conditions (K₂CO₃/THF) .
  • Step 3: Functionalization of the 3,4-dihydroquinoline moiety via reductive amination or nucleophilic substitution, as demonstrated in the synthesis of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate .
    Key Considerations:
  • Use microwave-assisted reactions (e.g., Biotage® Initiator+) to optimize reaction time and yield .
  • Monitor reaction progress via ESI-MS and 1^1H NMR for intermediate validation .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • 1^1H NMR: Analyze chemical shifts for pyridyl protons (δ 7.1–8.6 ppm), methyl groups (δ 2.0–3.0 ppm), and NH/CH₂ signals (δ 3.5–5.0 ppm). Compare with reference spectra of di(2-picolyl)amine derivatives .
  • ESI-MS: Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. For example, a molecular ion at m/z 398.1 corresponds to C₁₉H₂₃N₃ .
  • Elemental Analysis: Confirm C, H, N percentages (e.g., C: 72.33%, H: 6.58%, N: 21.09% for di(2-picolyl)amine derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between 3,4-dihydroquinoline and pyridine derivatives?

Methodological Answer:

  • Mechanistic Studies: Use density functional theory (DFT) to model electronic effects of substituents. For example, electron-donating groups on pyridine may reduce electrophilicity at the 3,4-dihydroquinoline nitrogen .
  • Competitive Experiments: Compare reaction rates of substituted analogs (e.g., methyl vs. phenyl groups) under identical conditions. Track intermediates via LC-MS or in-situ IR .
  • Solvent Effects: Test polar aprotic (DMF) vs. non-polar solvents (THF) to assess stabilization of charged intermediates .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the pyridine (e.g., halogenation at position 6) or dihydroquinoline (e.g., alkylation at position 3) to assess bioactivity changes .
  • In Vitro Assays: Test binding affinity to target receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). For example, 3,4-dihydroquinoline derivatives show affinity for serotonin receptors .
  • Computational Docking: Use programs like AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the methylamine group) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • HPLC-MS/MS: Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity .
  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma or tissue homogenates .
  • Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.